molecular formula C14H18O4 B2856653 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225481-64-0

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No. B2856653
CAS RN: 1225481-64-0
M. Wt: 250.294
InChI Key: MWQAHLIKDWRTSD-UHFFFAOYSA-N
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Description

“2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is a complex organic compound. It is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .


Chemical Reactions Analysis

Carboxylic acids, like “2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid”, donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .

Scientific Research Applications

Synthesis of Furocoumarin Derivatives

Furocoumarins are a class of organic compounds that have significant biological activity and are widely present in natural products. They are known for their use as active photosensitizers in PUVA therapy for treating various skin diseases. The compound can be utilized in the synthesis of furocoumarin derivatives through multicomponent reactions, which is a method that allows for the creation of these compounds in a single synthetic stage .

Antagonists for Calcium Channels

The related structure, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, has been synthesized as a key intermediate in the development of novel calcium channel antagonists . By extension, our compound could be explored for similar pharmacological applications, potentially leading to the development of new treatments for conditions like hypertension and cardiac arrhythmias.

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound could potentially alter the function of its targets, leading to changes in cellular activity.

Biochemical Pathways

It’s known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a plasma metabolite , suggesting that it is absorbed and distributed in the body

Result of Action

The compound 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls . This suggests that the compound may have a role in the detection of NSCLC.

Action Environment

It’s known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it’s possible that environmental factors could influence the action of this compound.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAHLIKDWRTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

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